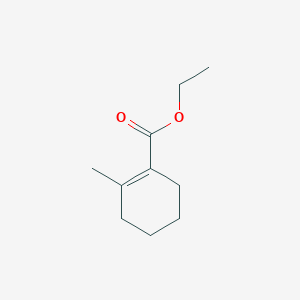

Ethyl 2-methyl-1-cyclohex-1-ene carboxylate

Descripción

Ethyl 2-methyl-1-cyclohex-1-ene carboxylate is a cyclic unsaturated ester featuring a cyclohexene ring substituted with a methyl group at the 2-position and an ethyl ester moiety at the 1-position. For instance, ethyl 3-cyclohexene-1-carboxylate (CAS 15111-56-5) shares a similar unsaturated cyclohexene backbone and has a molecular weight of 154.206 g/mol, a boiling point of 194.5°C, and a density of 0.9537 g/cm³ . The methyl substituent in Ethyl 2-methyl-1-cyclohex-1-ene carboxylate likely enhances steric effects and influences reactivity compared to unsubstituted analogs.

Propiedades

IUPAC Name |

ethyl 2-methylcyclohexene-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c1-3-12-10(11)9-7-5-4-6-8(9)2/h3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUQSUMNWXIYJMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(CCCC1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ethyl 2-methyl-1-cyclohex-1-ene carboxylate can be synthesized through several methods. One common approach involves the reaction of methylene iodide with two equivalents of ethyl acetoacetate in the presence of sodium methoxide. This reaction forms the diethyl ester of 2,4-diacetyl pentane, which is then treated with a base to induce cyclization, followed by heating to generate the desired compound .

Another method described by Emil Knoevenagel involves the condensation of formaldehyde with two equivalents of ethyl acetoacetate in the presence of a catalytic amount of piperidine. This reaction also leads to the formation of the diethyl ester of 2,4-diacetyl pentane, which undergoes cyclization and heating to produce ethyl 2-methyl-1-cyclohex-1-ene carboxylate .

Industrial Production Methods

Industrial production of ethyl 2-methyl-1-cyclohex-1-ene carboxylate typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The choice of catalysts and reaction conditions may vary depending on the specific requirements of the industrial process.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2-methyl-1-cyclohex-1-ene carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, alkanes.

Substitution: Various substituted cyclohexene derivatives.

Aplicaciones Científicas De Investigación

Ethyl 2-methyl-1-cyclohex-1-ene carboxylate is utilized in several scientific research fields:

Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

Industry: The compound is employed in the production of fragrances, flavors, and other fine chemicals.

Mecanismo De Acción

The mechanism of action of ethyl 2-methyl-1-cyclohex-1-ene carboxylate involves its interaction with specific molecular targets and pathways. For example, in enzyme-catalyzed reactions, the compound may act as a substrate or inhibitor, influencing the activity of the enzyme. The exact mechanism depends on the specific application and the molecular context in which the compound is used .

Comparación Con Compuestos Similares

Structural and Physical Properties

The table below compares Ethyl 2-methyl-1-cyclohex-1-ene carboxylate (inferred properties) with structurally related compounds based on CRC Handbook data and synthesis studies:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Key Features |

|---|---|---|---|---|---|

| Ethyl 3-cyclohexene-1-carboxylate | C₉H₁₄O₂ | 154.206 | 194.5 | 0.9537 | Unsaturated cyclohexene ring |

| Ethyl cyclohexanecarboxylate | C₉H₁₆O₂ | 156.222 | 196 | 0.9362 | Fully saturated cyclohexane ring |

| Ethyl 2-cyclopentanone-1-carboxylate | C₈H₁₂O₃ | 156.179 | 221 | 1.0781 | Cyclopentanone ring with ketone group |

Key Observations :

- Unsaturation Effects : Ethyl 3-cyclohexene-1-carboxylate has a lower boiling point (194.5°C) than its saturated counterpart, ethyl cyclohexanecarboxylate (196°C), due to reduced molecular packing efficiency in the unsaturated structure . Ethyl 2-methyl-1-cyclohex-1-ene carboxylate likely follows this trend.

- Substituent Influence : The methyl group in Ethyl 2-methyl-1-cyclohex-1-ene carboxylate may slightly increase molecular weight compared to ethyl 3-cyclohexene-1-carboxylate and alter solubility or steric interactions in reactions.

Enzymatic Reduction of α,β-Unsaturated Ketones

Studies on FabI enzymes (e.g., A-FabI and E-FabI) highlight their role in asymmetric reduction of α,β-unsaturated ketones, such as 2-alkylidenecyclopentanones, to produce chiral (R)-2-alkylcyclopentanones with high enantiomeric excess (up to 95% ee) . While Ethyl 2-methyl-1-cyclohex-1-ene carboxylate is an ester rather than a ketone, its conjugated double bond could make it a substrate for similar enzymatic reductions. However, the ester group may influence binding affinity or stereoselectivity compared to ketones.

Actividad Biológica

Ethyl 2-methyl-1-cyclohex-1-ene carboxylate is a compound of interest in medicinal chemistry and biological research due to its potential therapeutic properties and biological activities. This article will explore its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

Ethyl 2-methyl-1-cyclohex-1-ene carboxylate has the molecular formula and is characterized by a cyclohexene ring with an ethyl ester functional group. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which contribute to its biological activity and potential applications in drug development.

Biological Activity

Antimicrobial Properties

Research indicates that ethyl 2-methyl-1-cyclohex-1-ene carboxylate exhibits antimicrobial activity. Studies have shown that this compound can inhibit the growth of several bacterial strains, suggesting its potential as a natural antimicrobial agent. The specific mechanisms underlying this activity may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Potential

In vitro studies have demonstrated that ethyl 2-methyl-1-cyclohex-1-ene carboxylate can induce apoptosis in cancer cell lines. The compound appears to activate specific signaling pathways that lead to programmed cell death, making it a candidate for further investigation as an anticancer agent. The precise molecular targets remain to be fully elucidated, but preliminary data suggest interactions with key enzymes involved in cell cycle regulation.

The biological effects of ethyl 2-methyl-1-cyclohex-1-ene carboxylate are likely mediated through its interaction with various molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, thereby altering cellular metabolism.

- Receptor Interaction : Ethyl 2-methyl-1-cyclohex-1-ene carboxylate may bind to specific receptors, modulating their activity and influencing downstream signaling cascades.

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial efficacy of ethyl 2-methyl-1-cyclohex-1-ene carboxylate revealed significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity.

Case Study 2: Anticancer Activity

In a laboratory setting, ethyl 2-methyl-1-cyclohex-1-ene carboxylate was tested on human breast cancer cell lines (MCF-7). Results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 25 µM after 48 hours of exposure. Flow cytometry analysis confirmed that the compound induced apoptosis in these cells.

Comparative Analysis

| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| Ethyl 2-methyl-1-cyclohex-1-ene carboxylate | Moderate (MIC: 32 µg/mL) | Significant (IC50: 25 µM) | Enzyme inhibition; receptor interaction |

| Methyl cyclohex-3-ene-1-carboxylate | Low | Minimal | Limited studies available |

| Cyclohexene carboxylic acid derivatives | Variable | Moderate | Diverse mechanisms based on structure |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.